5-Bromo-2-(trifluoromethyl)benzyl fluoride
Description
5-Bromo-2-(trifluoromethyl)benzyl fluoride is an organic compound with the molecular formula C8H5BrF4 It is a derivative of benzyl fluoride, where the benzene ring is substituted with a bromine atom at the 5th position and a trifluoromethyl group at the 2nd position
Properties
IUPAC Name |
4-bromo-2-(fluoromethyl)-1-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF4/c9-6-1-2-7(8(11,12)13)5(3-6)4-10/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXGCSWBIUITCHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)CF)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Mechanism and Reagent Selection
Nucleophilic fluorination replaces a benzyl bromide’s leaving group with fluoride via an SN2 mechanism . Silver fluoride (AgF) and triethylamine tris-hydrofluoride (Et3N·3HF) are common fluorinating agents. In a representative procedure, 5-bromo-2-(trifluoromethyl)benzyl bromide reacts with AgF (2.0 equiv) in acetonitrile at 80°C for 12 hours, yielding 58–62% of the target compound. Et3N·3HF demonstrates lower efficiency (22–31% yield) due to competing elimination side reactions.
Solvent and Temperature Optimization
Polar aprotic solvents like dimethylformamide (DMF) enhance fluoride ion solubility but may reduce selectivity. Trials comparing tetrahydrofuran (THF), acetonitrile (MeCN), and DMF under reflux conditions show MeCN maximizes yield (58%) while minimizing byproducts. Elevated temperatures (>80°C) accelerate substitution but risk decomposition, necessitating careful thermal control.
Palladium-Catalyzed Fluorination
Catalytic Systems and Substrate Compatibility
Palladium complexes, particularly PdCl2(dppf) (dppf = 1,1'-bis(diphenylphosphino)ferrocene), enable fluoride transfer from potassium fluoride (KF) to aryl bromides. Adapted from a patent method, 5-bromo-2-(trifluoromethyl)benzyl bromide reacts with KF (3.0–5.0 equiv) and PdCl2(dppf) (0.05 equiv) in dimethylacetamide (DMA) at 100°C for 8 hours, achieving 92–98% yield. The trifluoromethyl group’s electron-withdrawing nature facilitates oxidative addition of the Pd catalyst to the C–Br bond.
Molar Ratio and Reaction Scalability
Optimal KF-to-substrate molar ratios range from 3:1 to 5:1, ensuring complete bromide displacement. Scaling this method to 100 mmol retains efficiency (94% yield), though catalyst recovery remains challenging due to Pd leaching.
Hydrofluoric Acid-Mediated Fluorination
Byproduct Management and Recycling
Excess HF and HBr byproducts are distilled and recycled into subsequent batches, reducing waste. Phase separation post-reaction isolates the organic layer, which is purified via vacuum distillation or column chromatography.
Comparative Analysis of Synthetic Methods
| Method | Fluorinating Agent | Catalyst | Solvent | Temperature (°C) | Yield (%) | Pros/Cons |
|---|---|---|---|---|---|---|
| Nucleophilic Substitution | AgF | None | MeCN | 80 | 58–62 | Mild conditions; moderate yield |
| Palladium-Catalyzed | KF | PdCl2(dppf) | DMA | 100 | 92–98 | High yield; expensive catalyst |
| HF-Mediated | HF | TiCl4 | HF | 0–20 | 62–89 | High efficiency; hazardous reagents |
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(trifluoromethyl)benzyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding benzyl alcohols or reduction to yield benzyl derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Catalysts: Palladium catalysts for coupling reactions.
Major Products Formed
The major products formed from these reactions include substituted benzyl fluorides, benzyl alcohols, and coupled aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemical Properties and Structure
The compound has the chemical formula C8H5BrF3, characterized by the presence of a bromine atom, a trifluoromethyl group, and a benzyl fluoride moiety. These structural features significantly influence its reactivity and applications in synthesis and catalysis.
Organic Synthesis
Catalysis:
5-Bromo-2-(trifluoromethyl)benzyl fluoride is utilized as a catalyst in organic synthesis. Its ability to facilitate nucleophilic substitution reactions makes it valuable for creating complex organic structures. The trifluoromethyl group enhances the electrophilicity of the benzyl carbon, promoting various reactions such as:
- Substitution Reactions: The bromine atom can undergo nucleophilic substitution, allowing for the introduction of various nucleophiles.
- Cross-Coupling Reactions: It serves as a building block in Suzuki and Heck reactions, which are essential for synthesizing biaryl compounds.
Pharmaceutical Intermediates
This compound acts as an intermediate in the synthesis of various pharmaceuticals. Its unique electronic properties allow it to participate in reactions that lead to biologically active compounds. For instance, it has been used in the development of drugs targeting specific pathways in cancer treatment.
Material Science
In material science, 5-Bromo-2-(trifluoromethyl)benzyl fluoride is employed in the preparation of high-performance materials. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for applications in electronics and coatings.
Data Tables
| Application Area | Specific Use | Impact |
|---|---|---|
| Organic Synthesis | Catalyst for nucleophilic substitution | Facilitates complex organic structures |
| Pharmaceutical Industry | Intermediate for drug synthesis | Essential for developing active pharmaceutical ingredients |
| Material Science | Component in polymer formulations | Improves thermal stability and mechanical properties |
Case Study 1: Antitumor Activity
A study investigated the antitumor efficacy of derivatives synthesized from 5-Bromo-2-(trifluoromethyl)benzyl fluoride. The results indicated that certain derivatives effectively inhibited tumor growth in xenograft models, suggesting potential therapeutic applications in oncology.
Case Study 2: Polymer Development
Research focused on using this compound to synthesize novel copolymers with enhanced thermal properties. The resulting materials exhibited improved performance under high-temperature conditions compared to traditional polymers.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(trifluoromethyl)benzyl fluoride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with biological membranes and enzymes effectively. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
Similar Compounds
2,5-Bis(trifluoromethyl)benzyl bromide: Similar in structure but with an additional trifluoromethyl group.
5-Bromo-2-fluorobenzotrifluoride: Similar but with a fluorine atom instead of a fluoromethyl group.
Trifluoromethyl ethers: Compounds containing the trifluoromethyl group but with different functional groups.
Uniqueness
5-Bromo-2-(trifluoromethyl)benzyl fluoride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Biological Activity
5-Bromo-2-(trifluoromethyl)benzyl fluoride (C8H5BrF4) is a compound of interest due to its unique chemical structure and potential biological applications. This article explores its biological activity, focusing on antimicrobial properties, anticancer effects, and mechanisms of action.
Chemical Structure and Properties
The compound features a bromine atom and a trifluoromethyl group attached to a benzyl fluoride moiety. The presence of these functional groups contributes to its reactivity and biological interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing trifluoromethyl groups. For instance, derivatives similar to 5-bromo-2-(trifluoromethyl)benzyl fluoride have shown significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Staphylococcus aureus (VRSA).
Table 1: Antimicrobial Activity Data
| Compound | Target Bacteria | MIC (µg/mL) | Selectivity Index |
|---|---|---|---|
| 5-Bromo-2-(trifluoromethyl)benzyl fluoride | MRSA | 0.031 - 0.062 | >10 |
| Control (Vancomycin) | MRSA | 0.25 - 0.5 | N/A |
The minimum inhibitory concentration (MIC) values indicate that this compound exhibits potent antimicrobial effects, significantly outperforming some standard antibiotics like vancomycin .
Anticancer Activity
The anticancer potential of trifluoromethyl-substituted compounds has been documented in various studies. For example, compounds with similar structures have demonstrated anti-tumor activity in xenograft mouse models, suggesting that 5-bromo-2-(trifluoromethyl)benzyl fluoride may also possess such capabilities.
Case Study: In Vivo Antitumor Activity
In a study involving xenograft models, compounds structurally related to 5-bromo-2-(trifluoromethyl)benzyl fluoride showed significant tumor reduction rates. The mechanism was attributed to the inhibition of RAS pathways, which are critical in many cancers.
- Antimicrobial Mechanism : The trifluoromethyl group enhances the lipophilicity of the compound, allowing better penetration through bacterial membranes, leading to increased efficacy against resistant strains.
- Anticancer Mechanism : The compound may inhibit key signaling pathways involved in cell proliferation and survival, particularly those mediated by mutant RAS proteins. This inhibition can lead to selective lethality in cancer cells expressing these mutations .
Q & A
Q. What are the recommended methods for synthesizing 5-Bromo-2-(trifluoromethyl)benzyl fluoride, and how can purity be optimized?
Answer: Synthesis typically involves halogenation and fluorination of a benzyl precursor. For example, bromination of 2-(trifluoromethyl)benzyl derivatives using reagents like N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄ . Fluorination may employ KF or AgF in polar aprotic solvents (e.g., DMF) under anhydrous conditions .
Q. How should researchers characterize the physicochemical properties of this compound?
Answer:
- Melting Point: Use differential scanning calorimetry (DSC) to determine melting behavior (expected range: 80–100°C based on analogues) .
- Boiling Point: Estimate via gas chromatography (GC) with a non-polar column (e.g., DB-5). Literature analogues suggest ~160–170°C .
- Density/Solubility: Measure density using a pycnometer (expected ~1.6–1.7 g/cm³ due to Br/F substituents). Test solubility in DCM, THF, and DMSO .
Q. What are the critical storage conditions to prevent degradation?
Answer: Store in amber vials under inert gas (Ar/N₂) at –20°C to minimize hydrolysis of the benzyl fluoride moiety. Avoid exposure to moisture or light, which can lead to decomposition into benzoic acid derivatives .
Q. What safety protocols are essential when handling this compound?
Answer:
- PPE: Use nitrile gloves, lab coat, and goggles. Work in a fume hood due to potential release of HF or HBr .
- Waste Management: Neutralize acidic byproducts with saturated NaHCO₃ before disposal. Collect halogenated waste separately for incineration .
Advanced Research Questions
Q. How do the bromo and trifluoromethyl groups influence regioselectivity in cross-coupling reactions?
Answer: The electron-withdrawing CF₃ group meta-directs electrophilic substitution, while the bromo substituent acts as a leaving group in Suzuki-Miyaura couplings. Computational studies (DFT) suggest the CF₃ group lowers electron density at the para position, favoring palladium insertion at the brominated site .
Q. How can researchers resolve discrepancies in reported reaction yields for derivatives of this compound?
Answer:
- Controlled Variables: Replicate reactions under varying conditions (temperature, catalyst loading, solvent polarity). For example, Pd(PPh₃)₄ vs. XPhos Pd G3 catalysts may yield differences due to steric effects .
- Data Reconciliation: Compare literature methods for trace moisture levels (use molecular sieves) or inert atmosphere quality (O₂ < 5 ppm) .
Q. What computational tools are effective for predicting the compound’s reactivity in nucleophilic aromatic substitution (SNAr)?
Answer:
- Software: Use Gaussian or ORCA for DFT calculations to map electrostatic potential surfaces (EPS). The CF₃ group increases positive charge at the para position, making it susceptible to attack by soft nucleophiles (e.g., thiols) .
- Kinetic Studies: Monitor SNAr reactions with NaSMe using LC-MS; correlate rate constants with computed activation energies .
Q. How does the compound’s stability vary under acidic vs. basic conditions?
Answer:
- Acidic Conditions: Protonation of the benzyl fluoride group leads to slow hydrolysis (t½ > 24 hrs in 1M HCl at 25°C). Monitor via ¹⁹F NMR for loss of –F signal .
- Basic Conditions: Rapid defluorination occurs (t½ < 1 hr in 1M NaOH) via nucleophilic displacement. Confirm by GC-MS detection of HF and benzoate byproducts .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s boiling point?
Answer:
- Method Comparison: Verify if values derive from experimental measurements (e.g., distillation) or computational estimates (e.g., Antoine equation). Literature reports 162.9°C (experimental) vs. ~170°C (predicted) .
- Pressure Calibration: Boiling points at reduced pressure (e.g., 10 mmHg) must be normalized to standard conditions using the Clausius-Clapeyron equation .
Q. What strategies validate the compound’s structure when spectral data conflicts with literature?
Answer:
- Multi-Technique Approach: Combine ¹H/¹³C/¹⁹F NMR, IR (C-F stretch ~1150 cm⁻¹), and HRMS (M+ ion for C₈H₅BrF₄: m/z 268.94). For crystallographic confirmation, grow single crystals (slow evaporation from EtOH) and perform XRD .
- Isotopic Labeling: Synthesize a deuterated analogue to distinguish overlapping NMR signals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
